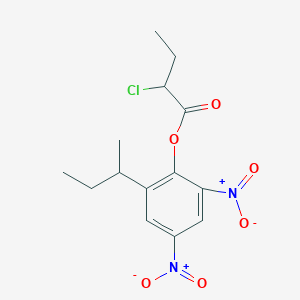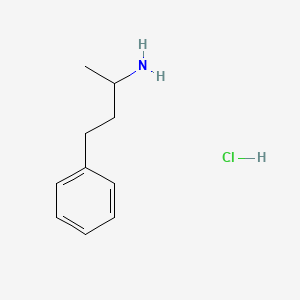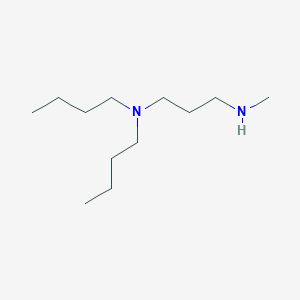
2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate is an organic compound that belongs to the class of phenyl esters. This compound is characterized by the presence of a sec-butyl group, two nitro groups, and a chlorobutyrate ester moiety. It is often used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate typically involves a multi-step process. One common method includes the nitration of 2-sec-butylphenol to introduce the nitro groups at the 4 and 6 positions. This is followed by the esterification of the resulting dinitrophenol with 2-chlorobutyric acid under acidic conditions to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the chlorobutyrate moiety can be substituted with other nucleophiles, such as hydroxide ions, to form the corresponding alcohol.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-sec-butyl-4,6-dinitrophenol and 2-chlorobutyric acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of esterification and nitration reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential use as a pharmaceutical intermediate is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and pesticides due to its ability to act as a precursor for more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The ester moiety can be hydrolyzed to release active metabolites that exert biological effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical applications.
Vergleich Mit ähnlichen Verbindungen
2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate can be compared with similar compounds such as:
2-(Sec-butyl)-4,6-dinitrophenol: Lacks the chlorobutyrate ester moiety and has different reactivity and applications.
2-(Sec-butyl)-4,6-dinitrophenyl acetate: Contains an acetate ester instead of a chlorobutyrate ester, leading to different chemical properties and uses.
2-(Sec-butyl)-4,6-dinitrophenyl 2-bromobutyrate: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H17ClN2O6 |
|---|---|
Molekulargewicht |
344.75 g/mol |
IUPAC-Name |
(2-butan-2-yl-4,6-dinitrophenyl) 2-chlorobutanoate |
InChI |
InChI=1S/C14H17ClN2O6/c1-4-8(3)10-6-9(16(19)20)7-12(17(21)22)13(10)23-14(18)11(15)5-2/h6-8,11H,4-5H2,1-3H3 |
InChI-Schlüssel |
ZTSQTSMDPFKVOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C(CC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964012.png)
![2-(4-benzyl-1-piperazinyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11964013.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide](/img/structure/B11964015.png)

![(5Z)-3-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964025.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964031.png)
![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964033.png)

![3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11964057.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11964063.png)

